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Cat. No.: B2520052 Get Quote

Application Notes: Acriflavine Staining for Flow
Cytometry
Introduction

Acriflavine is a fluorescent dye belonging to the acridine family, first synthesized in 1912.[1] It

is a mixture of 3,6-diamino-10-methylacridine chloride (trypaflavine) and 3,6-diaminoacridine

(proflavine).[1] Its biological activity stems from its ability to intercalate with DNA, a

characteristic that makes it a valuable tool in cellular analysis.[1] In flow cytometry, acriflavine
serves as a versatile fluorescent probe for quantitative studies of nucleic acids, primarily for

DNA content and cell cycle analysis.[2][3][4]

The mechanism of acriflavine staining involves the insertion of the dye molecule between the

base pairs of the DNA double helix. This interaction is stoichiometric, meaning the amount of

bound dye is proportional to the amount of DNA, allowing for the discrimination of cell

populations in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5] While it is primarily

known as a DNA-specific fluorochrome, acriflavine can also interact with single-stranded RNA,

which necessitates an RNase treatment step in protocols where only DNA content is of interest

to ensure signal specificity.[4][6]
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Cell Cycle Analysis: Quantifying the distribution of cells in G0/G1, S, and G2/M phases

based on DNA content.[2][4][7]

DNA & RNA Quantification: Concurrent analysis of DNA and RNA content can provide

insights into the transcriptional status and overall metabolic activity of cells.[3][6]

Ploidy Analysis: Assessing the number of chromosome sets in a cell, which is particularly

relevant in cancer research.

Apoptosis Detection: Identifying apoptotic cells, which often present with fractional DNA

content (sub-G1 peak).[7][8]

Mechanism of Acriflavine Action
Acriflavine exerts its fluorescent properties upon binding to nucleic acids. The planar acridine

ring structure intercalates into the DNA double helix, leading to a significant increase in

fluorescence. This binding is DNA-specific in many protocols, allowing for clear visualization

and quantification.
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Caption: Mechanism of Acriflavine intercalation into DNA, leading to a fluorescent signal.

Quantitative Data Summary
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The following tables provide a summary of key quantitative parameters for acriflavine staining

protocols.

Table 1: Reagent Concentrations

Reagent Typical Concentration Purpose

Acriflavine 100 - 200 µg/mL DNA/RNA Staining[9]

Hydrochloric Acid (HCl) 4 N
Acid hydrolysis for DNA

accessibility[9]

Potassium Metabisulfite

(K₂S₂O₅)
5 mg/mL (in 0.1 N HCl) Staining solution component[9]

Ethanol 70%
Cell fixation and

permeabilization

Paraformaldehyde (PFA) 1 - 4% Cell fixation[10][11]

| RNase A | 100 µg/mL | RNA digestion for DNA-specific staining |

Table 2: Fluorescence Properties

Parameter Wavelength/Value Notes

Excitation Wavelength ~450 nm
Can be excited by a blue
laser.[9]

| Emission Wavelength | ~502 - 540 nm | Emits in the green-yellow spectrum.[9][12][13] |

Detailed Experimental Protocol: Acriflavine Staining
for Cell Cycle Analysis
This protocol details a method for staining suspended cells with acriflavine for DNA content

analysis using flow cytometry.
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Cells in Suspension: Minimum 1x10⁶ cells per sample.

Phosphate-Buffered Saline (PBS): pH 7.4.

Fixation Buffer: Ice-cold 70% ethanol.

Hydrolysis Solution: 4 N Hydrochloric Acid (HCl).

Staining Solution: 100 µg/mL Acriflavine and 5 mg/mL Potassium Metabisulfite (K₂S₂O₅) in

0.1 N HCl.[9]

Wash Solution: 2% concentrated HCl in 98% 70% ethanol (v/v).[9]

RNase A Solution (Optional): 100 µg/mL RNase A in PBS.

Flow Cytometry Tubes: 12 x 75 mm polystyrene tubes.

Centrifuge

Flow Cytometer: Equipped with a ~450 nm laser for excitation and appropriate emission

filters (~530/30 nm bandpass).

Experimental Workflow Diagram
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Start: Cell Suspension
(1x10^6 cells/mL)

Step 1: Cell Preparation
- Harvest and wash cells with PBS.

Step 2: Fixation
- Resuspend in ice-cold 70% Ethanol.

- Incubate >= 30 min at 4°C.

Step 3: Wash
- Centrifuge and wash with PBS.

Step 4: Hydrolysis
- Resuspend in 4 N HCl.

- Incubate 20-30 min at 30°C.

Step 5: Wash
- Rinse once with distilled water.

Step 6: Staining
- Add Acriflavine Staining Solution.

- Incubate 20-30 min at 30°C.

Step 7: Final Washes
- Wash 3x with HCl-Ethanol mixture.

- Wash 2x with distilled water.

Step 8: Flow Cytometry
- Resuspend in PBS.

- Acquire data.

End: Data Analysis

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for acriflavine staining.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b2520052?utm_src=pdf-body-img
https://www.benchchem.com/product/b2520052?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2520052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology
1. Cell Preparation a. Harvest cells and ensure they are in a single-cell suspension. For

adherent cells, use a gentle dissociation method. b. Count the cells and adjust the

concentration to approximately 1x10⁶ cells/mL in ice-cold PBS.[14] c. Transfer 1 mL of the cell

suspension to a flow cytometry tube. d. Centrifuge at 300-500 x g for 5 minutes at 4°C.[15] e.

Discard the supernatant carefully without disturbing the cell pellet.

2. Fixation a. Gently vortex the cell pellet to break up clumps. b. Add 1 mL of ice-cold 70%

ethanol dropwise to the pellet while vortexing at a low speed to prevent clumping. c. Incubate

the cells for at least 30 minutes at 4°C. For longer storage, cells can be kept in ethanol at

-20°C.

3. (Optional) RNase Treatment for DNA-Specific Staining a. Centrifuge the fixed cells at 300-

500 x g for 5 minutes. b. Discard the ethanol and wash the pellet once with 1 mL of PBS. c.

Resuspend the pellet in 500 µL of RNase A solution (100 µg/mL in PBS). d. Incubate for 30

minutes at 37°C. e. Proceed to Step 4a.

4. Hydrolysis and Staining a. Centrifuge the fixed cells (or RNase-treated cells) and discard the

supernatant. b. Resuspend the cell pellet in 1 mL of 4 N HCl. c. Incubate for 20-30 minutes at

30°C.[9] This step is crucial for hydrolyzing the DNA and making it accessible to the dye. d.

Centrifuge and discard the HCl. Rinse the pellet once with distilled water.[9] e. Resuspend the

pellet in 1 mL of Acriflavine Staining Solution. f. Incubate for 20-30 minutes at 30°C in the

dark.[9]

5. Final Washes a. Centrifuge the stained cells and discard the supernatant. b. Wash the pellet

three times by resuspending in 1 mL of the HCl-ethanol wash solution, centrifuging after each

wash.[9] This removes non-covalently bound stain. c. After the final HCl-ethanol wash, wash

the pellet twice with distilled water.[9]

6. Flow Cytometry Analysis a. Resuspend the final cell pellet in 500 µL of PBS. b. Keep the

samples on ice and protected from light until analysis. c. Analyze the samples on a flow

cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the single-cell

population and exclude debris and aggregates. d. Record the fluorescence signal (e.g., in a

channel like FITC or PE) on a linear scale. e. Use the resulting histogram of DNA content to

determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Troubleshooting
Table 3: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)

Weak or No Signal

- Low protein expression.-
Inadequate
permeabilization.-
Incorrect laser/filter set.

- Ensure the cell type
expresses detectable
levels of the target.[14]-
Optimize
fixation/permeabilization
time and reagent
concentration.- Verify that
the cytometer
configuration matches the
fluorophore's
excitation/emission
spectra.[16]

High Background

- Excess antibody/dye

concentration.- Inadequate

washing.- Cell death and

debris.- Autofluorescence.

- Titrate the acriflavine

concentration to find the

optimal signal-to-noise ratio.

[17]- Increase the number

and/or duration of wash steps.

[17]- Use a viability dye to

exclude dead cells from

analysis; handle cells gently to

prevent lysis.[14][17]- Include

an unstained control to set the

baseline fluorescence.[18]

High CV in G1 Peak

- Cell clumps/aggregates.-

Inconsistent staining.- Rapid or

slow sample flow rate.

- Filter the sample through a

nylon mesh before analysis.-

Ensure thorough mixing during

fixation and staining steps.-

Optimize the flow rate on the

cytometer.
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| Unusual Scatter Profile | - Cell lysis from harsh treatment.- Fixation artifacts. | - Avoid vigorous

vortexing or high-speed centrifugation.[14]- Optimize fixation protocol; try different fixatives or

shorter incubation times. |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.bosterbio.com/protocol-and-troubleshooting/flow-cytometry-troubleshooting
https://www.benchchem.com/product/b2520052#step-by-step-guide-for-acriflavine-staining-in-flow-cytometry
https://www.benchchem.com/product/b2520052#step-by-step-guide-for-acriflavine-staining-in-flow-cytometry
https://www.benchchem.com/product/b2520052#step-by-step-guide-for-acriflavine-staining-in-flow-cytometry
https://www.benchchem.com/product/b2520052#step-by-step-guide-for-acriflavine-staining-in-flow-cytometry
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2520052?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2520052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

